N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
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Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound, noted for its unique structural properties and potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of Pyrrolo[2,3-c]pyridine Moiety
Starting from 1-methylpyrrole and reacting with appropriate nitrating agents.
Key steps: Cyclization and condensation reactions to integrate the pyridine ring.
Isoxazole Ring Construction
Formation through nitrile oxide cycloaddition reaction, using benzaldehyde oxime and phenylacetylene.
Final Assembly
Coupling the previously synthesized intermediates under catalytic conditions to form the final compound.
Reactions typically require solvents like dichloromethane and catalysts such as palladium complexes.
Industrial Production Methods
Large-scale synthesis can utilize continuous flow reactors to manage exothermic reactions more effectively and to streamline purification processes.
Automation and control systems ensure consistency in product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation at the pyrrole ring, forming hydroxylated derivatives.
Reduction: : Selective reduction of the nitro group to amino derivatives under hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution on the phenyl ring, enabling functional group modifications.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH4).
Substitution reagents: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Hydroxylated and aminated derivatives, providing avenues for further functionalization and applications.
Scientific Research Applications
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide finds use in diverse research domains:
Chemistry
A building block for synthesizing more complex heterocyclic compounds.
Used in developing novel catalysts and ligands for asymmetric synthesis.
Biology
Investigated for its potential as an enzyme inhibitor.
Its structural analogs studied for antimicrobial and anticancer properties.
Medicine
Potential lead compound for drug discovery, particularly targeting inflammatory pathways.
Explored for its pharmacokinetics and bioavailability in preclinical trials.
Industry
Utilized in materials science for developing novel polymers and organic electronics.
Mechanism of Action
The compound’s mechanism of action, particularly in biological systems, involves binding to specific molecular targets:
Enzyme Inhibition: : It can inhibit key enzymes by mimicking substrate structures, leading to competitive inhibition.
Pathway Modulation: : Interferes with signaling pathways by interacting with receptor sites, modulating the downstream effects.
Comparison with Similar Compounds
When compared to its structural analogs:
Similar Compounds
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-5-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide.
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide.
Uniqueness
The specific positioning of the nitrogen atoms in the pyrrole and pyridine rings.
Enhanced reactivity due to the functional groups and their spatial configuration.
This comprehensive exploration of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide should give a solid foundation on this remarkable compound and its potential in various scientific arenas.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-27-12-9-16-10-13-28(24(30)21(16)27)14-11-25-23(29)18-7-8-20-19(15-18)22(31-26-20)17-5-3-2-4-6-17/h2-10,12-13,15H,11,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURZEGPRJOZFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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